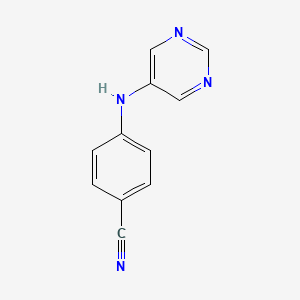

4-(5-Pyrimidinylamino)benzonitrile

説明

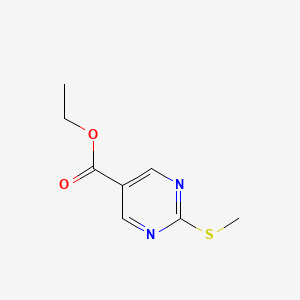

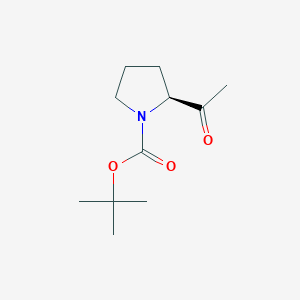

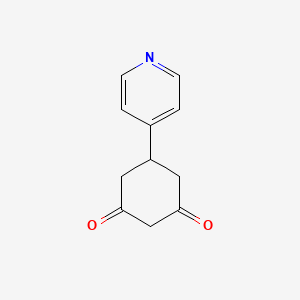

4-(5-Pyrimidinylamino)benzonitrile is an organic compound with the molecular formula C11H8N4 . It has a molecular weight of 196.212 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of benzonitriles, which includes 4-(5-Pyrimidinylamino)benzonitrile, can be achieved through various methods. One common method involves the ammoxidation of benzene . Another method is the Rosenmund-von Braun reaction, which involves the bromination of benzene to form bromobenzene, which is then reacted with copper (I) cyanide to yield benzonitrile .Molecular Structure Analysis

The molecular structure of 4-(5-Pyrimidinylamino)benzonitrile consists of a benzonitrile group attached to a pyrimidine ring . The structure was studied using Density Functional Theory .Chemical Reactions Analysis

Benzonitrile, the parent compound of 4-(5-Pyrimidinylamino)benzonitrile, can undergo various chemical reactions. One such reaction involves the addition of Grignard reagents to nitriles to form imines, which can be treated with aqueous acid to give ketones .科学的研究の応用

Hybrid Catalysts in Synthesis

The pyranopyrimidine core is vital in the pharmaceutical industry due to its broad synthetic applications and bioavailability. Research emphasizes the significance of hybrid catalysts (e.g., organocatalysts, metal catalysts, nanocatalysts) in synthesizing pyranopyrimidine scaffolds, highlighting the challenges in developing the core structure and the advantages of diverse catalytic approaches for lead molecule development (Parmar, Vala, & Patel, 2023).

Biocatalysis and Environmental Applications

The degradation of nitrile compounds, including those related to 4-(5-Pyrimidinylamino)benzonitrile, by nitrile-hydrolysing enzymes has significant environmental implications. These enzymes, found in bacteria like Rhodococcus pyridinivorans, can hydrolyze toxic nitrile compounds into less harmful substances, demonstrating potential for bioremediation and the synthesis of valuable pharmaceuticals (Sulistinah & Riffiani, 2018).

Optoelectronic Materials

Quinazolines and pyrimidines, including derivatives of 4-(5-Pyrimidinylamino)benzonitrile, are explored for their applications in optoelectronic materials due to their luminescent properties. The incorporation of pyrimidine rings into π-extended conjugated systems has proven valuable for the development of novel materials for organic light-emitting diodes (OLEDs), highlighting the potential of such compounds in fabricating advanced electronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety And Hazards

特性

IUPAC Name |

4-(pyrimidin-5-ylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c12-5-9-1-3-10(4-2-9)15-11-6-13-8-14-7-11/h1-4,6-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGBIRFTZMNBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Pyrimidinylamino)benzonitrile | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B1313093.png)

![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)

![Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester](/img/structure/B1313103.png)

![[(5-Methoxy-1H-indol-2-yl)methyl]methylamine](/img/structure/B1313109.png)